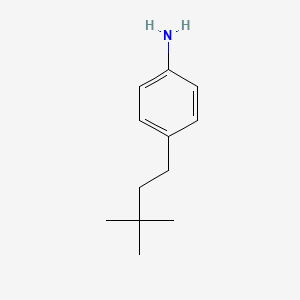

4-(3,3-Dimethylbutyl)aniline

CAS No.: 241499-52-5

Cat. No.: VC4303827

Molecular Formula: C12H19N

Molecular Weight: 177.291

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 241499-52-5 |

|---|---|

| Molecular Formula | C12H19N |

| Molecular Weight | 177.291 |

| IUPAC Name | 4-(3,3-dimethylbutyl)aniline |

| Standard InChI | InChI=1S/C12H19N/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3 |

| Standard InChI Key | HMCOWTGXTHSFMI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CCC1=CC=C(C=C1)N |

Introduction

Table 1: Key Chemical Identifiers of 4-(3,3-Dimethylbutyl)aniline

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(3,3-dimethylbutyl)benzenamine | PubChem |

| Molecular Formula | C₁₂H₁₉N | PubChem |

| Molecular Weight | 177.29 g/mol | PubChem |

| Canonical SMILES | CC(C)(C)CCC1=CC=C(C=C1)N | PubChem |

| InChI Key | HMCOWTGXTHSFMI-UHFFFAOYSA-N | PubChem |

| CAS Registry Number | 241499-52-5 | PubChem |

The compound’s structure imparts unique steric and electronic properties. The bulky 3,3-dimethylbutyl group enhances lipophilicity, influencing solubility and reactivity patterns compared to simpler aniline derivatives.

Synthesis and Manufacturing Pathways

The synthesis of 4-(3,3-Dimethylbutyl)aniline typically involves alkylation of aniline with 3,3-dimethylbutyl halides under basic conditions. A representative reaction scheme is:

Aniline + 3,3-Dimethylbutyl Chloride → 4-(3,3-Dimethylbutyl)aniline + HCl

This Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution, where the dimethylbutyl group directs to the para position due to steric hindrance. Industrial-scale production may employ continuous flow reactors to optimize yield and reduce costs, with catalysts like palladium on carbon enhancing efficiency. Recent pharmacological research has utilized this compound as a precursor in synthesizing N-type calcium channel blockers, demonstrating its role in medicinal chemistry .

Chemical Properties and Reactivity

4-(3,3-Dimethylbutyl)aniline exhibits reactivity typical of aromatic amines, with additional modulation from its aliphatic substituent:

-

Oxidation: Reacts with strong oxidizers (e.g., KMnO₄) to form quinone derivatives, though the dimethylbutyl group may sterically hinder full oxidation.

-

Electrophilic Substitution: Nitration or sulfonation occurs at the ortho/para positions relative to the amine, albeit slower than in aniline due to steric effects.

-

Reduction: The amine group can be protonated or participate in reductive alkylation reactions.

The compound’s logP value (estimated >3) suggests high lipid solubility, impacting its biodistribution in pharmacological contexts .

Applications in Scientific Research

Pharmacological Applications

A seminal study demonstrated the use of 4-(3,3-Dimethylbutyl)aniline derivatives as N-type calcium channel blockers with analgesic properties . The compound 1-[4-Dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethyl-butyl)-phenyl]-(3-methyl-but-2-enyl)amine, derived from 4-(3,3-Dimethylbutyl)aniline, showed potent activity (IC₅₀ = 0.7 µM) in blocking neuronal calcium channels, reducing pain response in murine models (ED₅₀ = 12 mg/kg orally) .

Industrial and Material Science Applications

While direct industrial uses are less documented, structurally analogous aniline derivatives serve as antioxidants in rubber and stabilizers in polymers . The dimethylbutyl group’s bulk likely enhances thermal stability in such applications.

Comparative Analysis with Related Compounds

Table 2: Comparison of Aniline Derivatives

| Compound | Molecular Formula | Substituent | Key Property |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | -H | High reactivity |

| N-Methylaniline | C₆H₅NHCH₃ | -CH₃ | Reduced basicity |

| 4-(3,3-Dimethylbutyl)aniline | C₁₂H₁₉N | -C(CH₃)₂CH₂CH₂ | Enhanced lipophilicity |

The 3,3-dimethylbutyl group in 4-(3,3-Dimethylbutyl)aniline drastically increases steric bulk, reducing reaction rates in electrophilic substitutions but improving membrane permeability in biological systems .

Recent Research and Future Directions

Despite its discovery over two decades ago, 4-(3,3-Dimethylbutyl)aniline remains understudied. The 2000 study by highlights its potential in neuropathic pain management, but contemporary research could explore:

-

Structure-Activity Relationships: Modifying the dimethylbutyl chain to optimize pharmacokinetics.

-

Polymer Chemistry: Leveraging its steric profile to create heat-resistant polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume